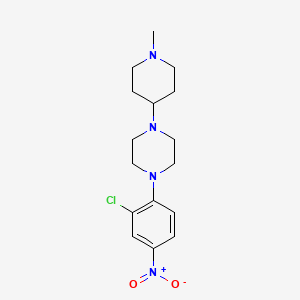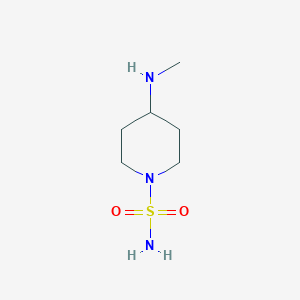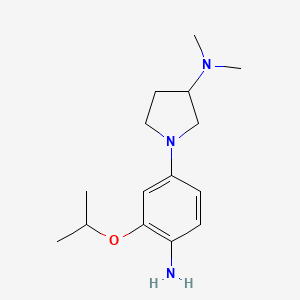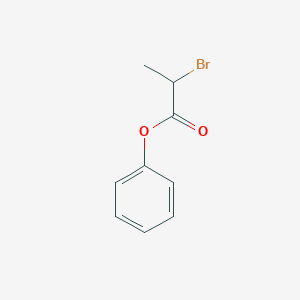![molecular formula C14H15NO B13877818 1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone is a chemical compound with the molecular formula C14H15NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
準備方法
The synthesis of 1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the reaction of 4-methylbenzyl chloride with pyrrole in the presence of a base to form the intermediate compound. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
科学的研究の応用
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific biological targets.
作用機序
The mechanism of action of 1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
類似化合物との比較
1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone can be compared with other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound lacks the 4-methylphenyl group, making it less bulky and potentially less bioactive.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: This compound has a methyl group on the nitrogen atom of the pyrrole ring, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring with a 4-methylphenyl group makes it a valuable compound for various applications .
特性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
1-[1-[(4-methylphenyl)methyl]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)10-15-9-3-4-14(15)12(2)16/h3-9H,10H2,1-2H3 |
InChIキー |
ARFVRXCHNRHLPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C=CC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)


![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)

![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)




![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
